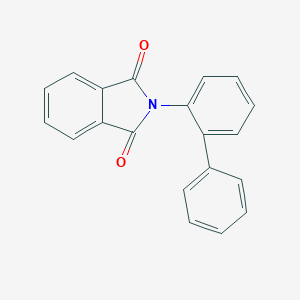
N-(2-Biphenylyl)phthalic acid imide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Biphenylyl)phthalic acid imide, also known as BPPI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is used in various fields of research, including material science, pharmaceuticals, and organic chemistry. BPPI is a white crystalline powder that is highly soluble in organic solvents and has a melting point of 220-222°C.
科学的研究の応用
N-(2-Biphenylyl)phthalic acid imide has been extensively used in scientific research due to its unique properties. It has been used as a building block for the synthesis of various organic compounds. N-(2-Biphenylyl)phthalic acid imide has also been used in the development of new materials, including polymers, liquid crystals, and dyes. In addition, N-(2-Biphenylyl)phthalic acid imide has been investigated for its potential applications in the field of pharmaceuticals, particularly in the treatment of cancer and other diseases.
作用機序
The mechanism of action of N-(2-Biphenylyl)phthalic acid imide is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-(2-Biphenylyl)phthalic acid imide has also been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer.
生化学的および生理学的効果
N-(2-Biphenylyl)phthalic acid imide has been shown to have a low toxicity profile and is generally well-tolerated in laboratory animals. However, it has been shown to have some biochemical and physiological effects. N-(2-Biphenylyl)phthalic acid imide has been shown to induce oxidative stress in cells, which can lead to DNA damage and cell death. It has also been shown to alter the expression of certain genes that are involved in the regulation of cell growth and division.
実験室実験の利点と制限
N-(2-Biphenylyl)phthalic acid imide has several advantages for laboratory experiments. It is readily available, easy to handle, and has a high purity. It is also relatively inexpensive compared to other organic compounds. However, N-(2-Biphenylyl)phthalic acid imide has some limitations. It has a low solubility in water, which can limit its use in aqueous environments. It also has a high melting point, which can make it difficult to dissolve in some solvents.
将来の方向性
There are several future directions for research on N-(2-Biphenylyl)phthalic acid imide. One area of research is the development of new materials based on N-(2-Biphenylyl)phthalic acid imide. These materials could have applications in the fields of electronics, optics, and energy storage. Another area of research is the investigation of N-(2-Biphenylyl)phthalic acid imide's potential as a therapeutic agent for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of N-(2-Biphenylyl)phthalic acid imide and to determine its safety and efficacy in humans.
Conclusion:
In conclusion, N-(2-Biphenylyl)phthalic acid imide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been used in various fields of research, including material science, pharmaceuticals, and organic chemistry. N-(2-Biphenylyl)phthalic acid imide has been shown to have potential applications in the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of N-(2-Biphenylyl)phthalic acid imide and to determine its safety and efficacy in humans.
合成法
N-(2-Biphenylyl)phthalic acid imide can be synthesized by the reaction of phthalic anhydride and 2-aminobiphenyl in the presence of a catalyst such as sulfuric acid. The reaction takes place at high temperatures and yields N-(2-Biphenylyl)phthalic acid imide as the final product. The purity of the product can be increased by recrystallization from a suitable solvent.
特性
CAS番号 |
14835-59-7 |
|---|---|
製品名 |
N-(2-Biphenylyl)phthalic acid imide |
分子式 |
C20H13NO2 |
分子量 |
299.3 g/mol |
IUPAC名 |
2-(2-phenylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C20H13NO2/c22-19-16-11-4-5-12-17(16)20(23)21(19)18-13-7-6-10-15(18)14-8-2-1-3-9-14/h1-13H |
InChIキー |
NGYOQODFXPCRIQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4C3=O |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4C3=O |
その他のCAS番号 |
14835-59-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-[(4-Aminocyclohexyl)methyl]cyclohexyl]carbamic acid](/img/structure/B76451.png)
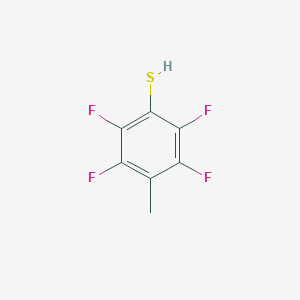
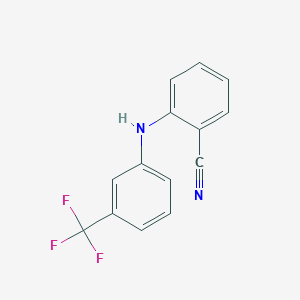
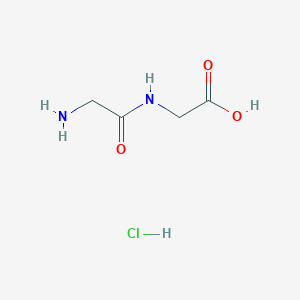


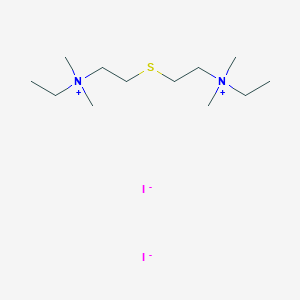
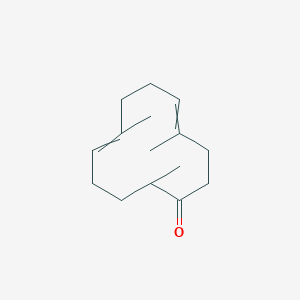
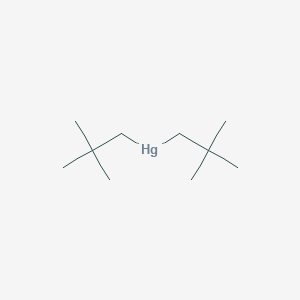
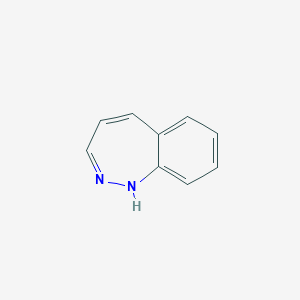


![4-[(1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy]-N-(3-ethoxypropyl)benzenesulphonamide](/img/structure/B76472.png)
![3-butoxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B76474.png)